molecular formula C10H9NO3S B12868395 3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione

3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione

Cat. No.: B12868395
M. Wt: 223.25 g/mol
InChI Key: PKFTWQOZAYHSSM-VURMDHGXSA-N
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Description

3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including anti-hyperglycemic, anticancer, and anti-inflammatory properties . The presence of both furan and thiazolidine rings in its structure enhances its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione typically involves the condensation of 3-ethylthiazolidine-2,4-dione with furfural. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction can be summarized as follows:

3-Ethylthiazolidine-2,4-dione+FurfuralThis compound\text{3-Ethylthiazolidine-2,4-dione} + \text{Furfural} \rightarrow \text{this compound} 3-Ethylthiazolidine-2,4-dione+Furfural→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets tyrosine kinases such as VEGFR-2 and EGFR, which are involved in cell proliferation and angiogenesis.

    Pathways Involved: By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione is unique due to the presence of the furan ring, which enhances its pharmacological properties. Its dual action on both VEGFR-2 and EGFR makes it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H9NO3S/c1-2-11-9(12)8(15-10(11)13)6-7-4-3-5-14-7/h3-6H,2H2,1H3/b8-6-

InChI Key

PKFTWQOZAYHSSM-VURMDHGXSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CO2)/SC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CO2)SC1=O

Origin of Product

United States

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